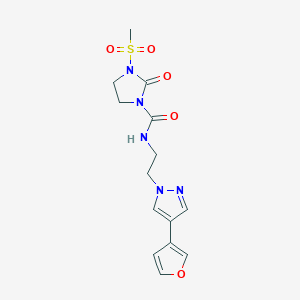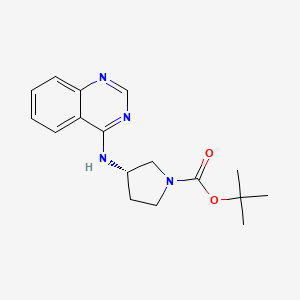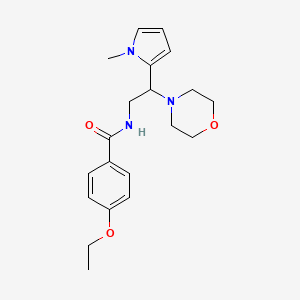
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound. Its structure consists of a furan ring attached to a pyrazole ring, which in turn is connected through an ethyl chain to an oxoimidazolidine ring substituted with a methylsulfonyl group and a carboxamide group. The complexity of its structure suggests potential for diverse reactivity and broad applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be complex, involving multiple steps:
Starting Materials: : Appropriate furan and pyrazole derivatives are needed.
Formation of Pyrazole Intermediate: : Using cyclization reactions of hydrazine derivatives with diketones or similar compounds.
Linking the Furan and Pyrazole Rings: : This might involve coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Connecting the Ethyl Chain: : Often achieved through alkylation reactions.
Formation of Oxoimidazolidine Ring: : This involves cyclization with urea derivatives.
Methylsulfonyl Group Introduction: : Typically through sulfonylation reactions using reagents like methanesulfonyl chloride.
Final Carboxamide Formation: : Amide coupling reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Scale-up for industrial production would require optimization of the reaction conditions to ensure high yield and purity, using continuous flow reactors or batch reactors. Purification techniques such as recrystallization, distillation, or chromatographic methods would also be critical.
化学反応の分析
Types of Reactions:
Oxidation: : Can occur at the furan ring, possibly using reagents like KMnO₄.
Reduction: : The pyrazole and oxoimidazolidine rings can be targets for reduction, using reagents like LiAlH₄ or NaBH₄.
Substitution: : Various positions on the rings are susceptible to nucleophilic or electrophilic substitutions.
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Oxidation: : Modified furan derivatives.
Reduction: : Alcohols or amines.
Substitution: : Varies depending on the substituents added.
科学的研究の応用
Chemistry: Used as a versatile building block in organic synthesis due to its reactive functional groups.
Biology: Potential use in studying biochemical pathways, acting as a probe or inhibitor in enzymatic reactions.
Medicine: Could be explored for pharmaceutical properties, such as anticancer or anti-inflammatory activities.
Industry: Might find applications in materials science, such as the development of novel polymers or catalysts.
作用機序
The compound's effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical interactions, potentially disrupting or modulating biological pathways.
類似化合物との比較
Similar Compounds:
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Similar structure but with a pyridine ring instead of a furan.
N-(2-(4-(thiazol-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Contains a thiazole ring.
Uniqueness: The furan ring in N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions.
Advantages Over Similar Compounds:Electronic Properties: : The furan ring may offer different electron-donating or withdrawing characteristics.
Steric Factors: : Variations in steric hindrance can affect how the compound interacts with molecular targets.
There you have it! A deep dive into the fascinating world of this compound. Fascinating stuff!
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)15-3-4-17-9-12(8-16-17)11-2-7-24-10-11/h2,7-10H,3-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZQGDFUMQQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)
![methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate](/img/structure/B2540412.png)


![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)

![3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2540424.png)
![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
